molecular formula C20H17FN4O2 B8382702 8-Fluoro-9-(3-methylpiperazin-1-yl)indolo[2,1-b]quinazoline-6,12-dione

8-Fluoro-9-(3-methylpiperazin-1-yl)indolo[2,1-b]quinazoline-6,12-dione

Cat. No. B8382702
M. Wt: 364.4 g/mol
InChI Key: UBIHQXWWOAQGDZ-UHFFFAOYSA-N
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Patent
US05441955

Procedure details

A solution of 8-fluoro-9-(3-methyl-4-t-butyloxycarbonylpiperazinyl)-indolo[2,1-b]quinazoline-6-12-dione (0.19 g, 0.4 mmol) (from Example 53) in methylene chloride (7 mL) and trifluoroacetic acid (7 mL) was stirred for 1 h. Chloroform was added and the chloroform/methylene chloride solution was washed with saturated sodium bicarbonate. The organic layer was separated, dried and concentrated to give a solid. Purification of the crude product by silica gel chromatography (chloroform eluent) gave the title compound in 75% yield: mp 225°-227° C.; 1H NMR (300 MHz, CDCl3) δ 8.40 (d, 1H), 8.18 (d, 1H), 8.03 (d, 1H), 7.85 (t, 1H), 7.65 (t, 1H) 7.50 (d, 1H), 4.3 (m, 1H), 3.86-3.76 (m, 2H), 3.13-3.04 (m, 4H), 2.8 (t, 1H) 1.75 (s, 3H).
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:16](=[CH:17][C:18]=1[N:19]1[CH2:24][CH2:23][N:22](C(OC(C)(C)C)=O)[CH:21]([CH3:32])[CH2:20]1)[N:15]1[C:6](=[N:7][C:8]3[C:13]([C:14]1=[O:33])=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:5]2=[O:34].C(Cl)(Cl)Cl>C(Cl)Cl.FC(F)(F)C(O)=O>[F:1][C:2]1[CH:3]=[C:4]2[C:16](=[CH:17][C:18]=1[N:19]1[CH2:24][CH2:23][NH:22][CH:21]([CH3:32])[CH2:20]1)[N:15]1[C:6](=[N:7][C:8]3[C:13]([C:14]1=[O:33])=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:5]2=[O:34]

Inputs

Step One
Name
Quantity
0.19 g
Type
reactant
Smiles
FC=1C=C2C(C3=NC4=CC=CC=C4C(N3C2=CC1N1CC(N(CC1)C(=O)OC(C)(C)C)C)=O)=O
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the chloroform/methylene chloride solution was washed with saturated sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
Purification of the crude product by silica gel chromatography (chloroform eluent)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(C3=NC4=CC=CC=C4C(N3C2=CC1N1CC(NCC1)C)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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